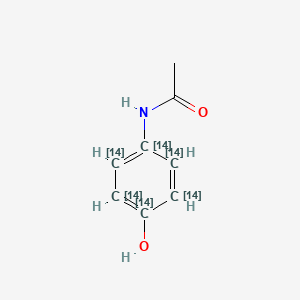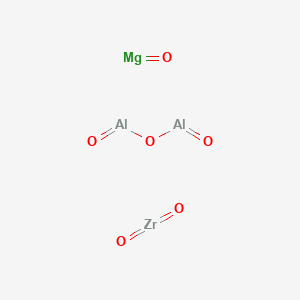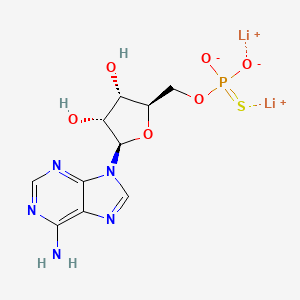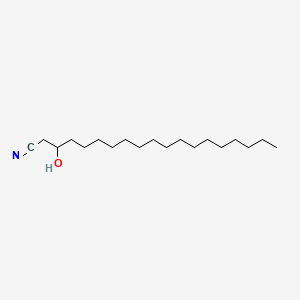
4-Acetamidophenol-ring-UL-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenol-ring-UL-14C is a radiolabeled compound used in various scientific research applications. It is a derivative of 4-acetamidophenol, commonly known as paracetamol or acetaminophen. The “UL-14C” designation indicates that the compound is uniformly labeled with carbon-14, a radioactive isotope, which allows for tracking and studying its behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenol-ring-UL-14C typically involves the incorporation of carbon-14 into the acetaminophen molecule. This can be achieved through various synthetic routes, including the reaction of carbon-14 labeled acetic anhydride with p-aminophenol. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound requires specialized facilities equipped to handle radioactive materials. The process involves the synthesis of carbon-14 labeled precursors, followed by their incorporation into the acetaminophen molecule. The final product is purified to ensure high radiochemical purity and specific activity.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidophenol-ring-UL-14C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetamidophenol-ring-UL-14C is widely used in scientific research due to its radiolabeled nature. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Tracking metabolic pathways and enzyme interactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control and tracing contaminants in pharmaceutical production.
Mecanismo De Acción
The mechanism of action of 4-Acetamidophenol-ring-UL-14C involves its interaction with biological molecules. It binds to DNA through groove binding and intercalation, as evidenced by UV-Vis and FTIR studies . The binding constants indicate a spontaneous process, with specific functional groups involved in the interaction depending on the pH.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetamidophenol-ring-UL-14C: Another radiolabeled derivative with similar applications.
Acetaminophen glucuronide: A metabolite of acetaminophen used in metabolic studies.
Uniqueness
4-Acetamidophenol-ring-UL-14C is unique due to its specific labeling with carbon-14, allowing for detailed tracking and analysis in various research applications. Its ability to bind to DNA and its use in studying metabolic pathways make it a valuable tool in scientific research.
Propiedades
Número CAS |
90135-67-4 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
163.12 g/mol |
Nombre IUPAC |
N-(4-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+2,3+2,4+2,5+2,7+2,8+2 |
Clave InChI |
RZVAJINKPMORJF-ANARQPDSSA-N |
SMILES isomérico |
CC(=O)N[14C]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)

![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
